Physicochemical Differentiation via 4-Fluorophenyl vs. 2-Methoxyphenyl Analog
The target compound exhibits a computed XLogP3 value of 1.0 [1], which is lower than the 1.9 predicted for the 2-methoxyphenyl analog (1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea, CAS 2034563-17-0), indicating a 0.9 log unit reduction in lipophilicity [2]. This difference arises from the electron-withdrawing nature of the 4-fluoro group compared to the electron-donating 2-methoxy group. The hydrogen-bond donor count remains identical (2), as does the acceptor count (5) [1]. This subtle but quantifiable lipophilicity shift influences passive membrane permeability and non-specific protein binding, factors critical for intracellular kinase target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 [1] |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea: XLogP3 = 1.9 [2] |
| Quantified Difference | ΔXLogP3 = -0.9 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.9 log unit reduction in lipophilicity is often associated with improved aqueous solubility and reduced off-target binding, making this compound preferable for assays requiring higher free drug fractions.
- [1] PubChem. Compound Summary for CID 122246689, 1-(4-Fluorophenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea. National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. Compound Summary for CID 122246690, 1-(2-Methoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea. National Center for Biotechnology Information. 2025. View Source
